molecular formula C20H23NO4 B12667811 Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester CAS No. 50261-16-0

Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester

Cat. No.: B12667811
CAS No.: 50261-16-0
M. Wt: 341.4 g/mol
InChI Key: BDWQITLMXFJLGJ-UHFFFAOYSA-N
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Description

Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester is a synthetic organic compound characterized by a carbonic acid backbone esterified with a pentyl group and a substituted phenyl moiety. The phenyl group is further modified with a Schiff base linkage (imino group) and a 4-methoxyphenyl substituent.

Key structural features include:

  • Carbonic acid core: Provides esterification sites.
  • Pentyl ester chain: Influences lipophilicity and solubility.

Properties

CAS No.

50261-16-0

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)iminomethyl]phenyl] pentyl carbonate

InChI

InChI=1S/C20H23NO4/c1-3-4-5-14-24-20(22)25-19-10-6-16(7-11-19)15-21-17-8-12-18(23-2)13-9-17/h6-13,15H,3-5,14H2,1-2H3

InChI Key

BDWQITLMXFJLGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester typically involves the reaction of 4-(((4-methoxyphenyl)imino)methyl)phenol with pentyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired ester in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial production may involve the use of automated purification systems to streamline the process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: 4-(((4-hydroxyphenyl)imino)methyl)phenyl pentyl ester.

    Reduction: 4-(((4-methoxyphenyl)amino)methyl)phenyl pentyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester. Research indicates that such compounds can act against a variety of pathogens, including bacteria and fungi. For instance, derivatives exhibiting similar structures have shown significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Anticancer Potential

The anticancer properties of carbonic acid esters have been explored in various studies. Compounds with similar functional groups have demonstrated cytotoxic effects on cancer cell lines, including prostate and breast cancer cells. For example, a study reported that certain carbonic acid derivatives inhibited cell proliferation in vitro, indicating their potential as therapeutic agents in oncology .

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsReference
AntimicrobialStaphylococcus aureus, E. coli
AnticancerProstate cancer cell lines

Polymer Chemistry

Carbonic acid esters are utilized in polymer chemistry as monomers for the synthesis of polycarbonates and other copolymers. Their ability to undergo polymerization reactions makes them valuable in producing materials with specific mechanical and thermal properties. Research has shown that incorporating such esters into polymer matrices enhances material performance, particularly in biodegradable plastics .

Solvent Applications

Due to their solvent properties, compounds like this compound can be used in various chemical reactions as solvents or reaction media. Their ability to dissolve a wide range of organic compounds makes them suitable for applications in organic synthesis and extraction processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of carbonic acid derivatives involved testing against multiple pathogens using agar diffusion methods. Results indicated that certain derivatives showed inhibition zones comparable to standard antibiotics, showcasing their potential as alternative antimicrobial agents.

Case Study 2: Polymer Synthesis

In an experimental setup for polymer synthesis, researchers incorporated carbonic acid esters into polycarbonate formulations. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional formulations, highlighting the advantages of using such compounds in industrial applications.

Mechanism of Action

The mechanism of action of carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the ester group can undergo hydrolysis to release the active phenol derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbonic Acid Esters with Alkyl Chains

Carbonic Acid, Dipentyl Ester (CAS not specified)
  • Structure : Two pentyl groups esterified to carbonic acid.
  • Molecular Weight : Estimated ~230–250 g/mol (based on analogs in ).
  • logP : Predicted higher than butyl esters (e.g., carbonic acid butyl 4-methoxyphenyl ester, logP = 3.011).
  • Applications : Plasticizers, solvent additives.
Carbonic Acid, Ethyl Pentyl Ester
  • Structure : Ethyl and pentyl ester groups.
  • Physical Properties : Lower viscosity compared to dipentyl esters due to shorter ethyl chain.

Esters with Methoxyphenyl Substituents

Glutaric Acid, 4-Methoxyphenyl Pentyl Ester (CAS 90-433-1)
  • Molecular Weight : 247.380 g/mol.
  • Key Differences : Glutaric acid backbone (five-carbon diacid) vs. carbonic acid (one-carbon diacid).
  • logP : Likely higher than carbonic acid analogs due to extended alkyl chain.
4-Methoxycinnamic Acid Pentyl Ester (CAS 150171-33-8)
  • Structure : Cinnamic acid derivative with pentyl ester and 4-methoxyphenyl group.
  • Molecular Weight : 248.32 g/mol.
  • Applications : UV-absorbing agents in sunscreens.

Toxicity and Environmental Impact

Carbonic Acid, Bis(Pentachlorophenyl) Ester
  • Toxicity : LD50 range 0–7,463 mg/kg in larval lampreys and fish.
Chlorophenyl Pentyl Ester (CAS not specified)
  • Toxicity : Moderate aquatic toxicity (LD50 data incomplete).
  • Comparison : The methoxyphenyl group in the target compound may reduce toxicity compared to chlorinated analogs.

Physicochemical Properties

Property Target Compound (Estimated) Carbonic Acid, Dipentyl Ester Glutaric Acid, 4-Methoxyphenyl Pentyl Ester
Molecular Weight ~300–350 g/mol ~230–250 g/mol 247.380 g/mol
logP ~3.5–4.0 ~3.0 ~3.5 (estimated)
Melting Point Likely <0°C (liquid) Not available Data unavailable
hfus (Enthalpy of Fusion) ~50 J/mol·K (analog: Sebacic acid, 4-methoxyphenyl pentyl ester, hfus = 53.15 J/mol·K)

Biological Activity

Carbonic acid, 4-(((4-methoxyphenyl)imino)methyl)phenyl pentyl ester (CAS No. 50261-16-0) is a complex organic compound that features a unique arrangement of functional groups, including an imine, an ester, and a methoxyphenyl moiety. This structural diversity suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C20_{20}H23_{23}NO4_4
  • Molecular Weight : 341.4 g/mol
  • Structure : The compound consists of a carbonic acid backbone with a pentyl ester and an imine linkage to a methoxy-substituted phenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Furthermore, the ester group can undergo hydrolysis, releasing active phenolic derivatives that may interact with various biological targets .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values observed suggest that this compound could be a promising candidate for the development of new antimicrobial agents .

Anticancer Potential

Preliminary studies have explored the anticancer potential of this compound). The compound has shown cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of carbonic acid derivatives against clinical isolates of S. aureus and E. coli. The results indicated that the compound had lower MIC values compared to standard antibiotics, suggesting superior efficacy .
  • Cytotoxicity in Cancer Research : In a study assessing various carbonic acid derivatives for their anticancer activity, this compound demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted its potential role in drug development for cancer therapy .

Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus7.8Gentamicin1.95
Escherichia coli15.6Ciprofloxacin2.5
Klebsiella pneumoniae12.5Amoxicillin8.0

Cytotoxicity Assay Results

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MCF-7 (Breast Cancer)10Doxorubicin0.5
HeLa (Cervical Cancer)15Cisplatin5

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